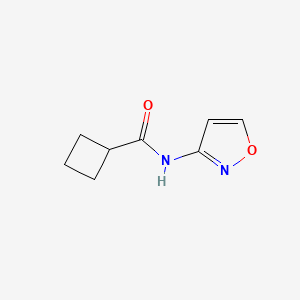

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclobutanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclobutanecarboxamide group can then be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The oxazole ring can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological activities, which include:

- Anticancer Properties : Research indicates that N-(1,2-oxazol-3-yl)cyclobutanecarboxamide can modulate enzyme and receptor functions that are crucial in cancer pathways. Its ability to influence cell proliferation and apoptosis makes it a candidate for cancer therapeutics .

- Antimicrobial Effects : Preliminary studies suggest that compounds containing isoxazole rings often display antimicrobial properties. The unique structure of this compound may enhance its effectiveness against various pathogens .

- Anti-inflammatory Potential : Investigations into the compound's effects on inflammatory pathways have shown promise, suggesting possible applications in treating inflammatory diseases .

Pharmacological Applications

This compound has been evaluated for several pharmacological applications:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which could be beneficial in designing drugs for conditions like cancer and neurodegenerative diseases .

- Neuroprotective Effects : Studies have indicated that this compound may offer neuroprotective benefits, particularly in models of Parkinson's disease and other neurodegenerative disorders .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry and functional group placement. Key steps may include:

- Formation of the oxazole ring.

- Introduction of the cyclobutanecarboxamide moiety.

- Purification and characterization through techniques such as NMR and mass spectrometry.

The structural features of this compound contribute to its unique reactivity and biological properties, distinguishing it from other similar compounds .

Case Studies

Several case studies illustrate the applications of this compound:

These studies highlight the versatility of this compound across different therapeutic areas.

Wirkmechanismus

The mechanism of action of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-Methyl-1,2-oxazol-3-yl)cyclobutanecarboxamide

- N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}cyclobutanecarboxamide

Uniqueness

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the cyclobutanecarboxamide group. This unique structure can result in distinct chemical and biological properties compared to other oxazole derivatives.

Biologische Aktivität

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring and a cyclobutane moiety. The chemical structure can be represented as follows:

Where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula can be derived from its synthesis pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that assess its effects on cancer cell lines, immune responses, and other physiological processes.

1. Anticancer Activity

Several studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazoles have shown inhibition of tubulin polymerization and growth inhibition in human cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 18 | MCF-7 | 1.0 | Tubulin inhibition |

| 57 | Various | < 10 | Vascular disrupting effects |

These findings suggest that this compound may also possess similar anticancer properties by targeting microtubule dynamics or other cellular pathways involved in cancer proliferation .

2. Immune Modulation

Research indicates that compounds related to this compound can modulate immune responses. For example, some oxazole derivatives have been shown to inhibit the proliferation of lymphocytes and reduce cytokine production:

| Compound | Assay Type | Effect |

|---|---|---|

| SCM9 | Lymphocyte Proliferation | Inhibition |

| SCM5 | TNF-α Production | Moderate suppression |

These activities suggest potential applications in treating autoimmune disorders or inflammatory conditions .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways. For instance:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and alter Bcl-2 expression, leading to programmed cell death in cancer cells.

- MAP Kinase Pathway Alteration : Changes in the expression levels of ERK, JNK, and p38 MAP kinases have been observed, indicating a potential pathway through which these compounds exert their effects on cell survival and proliferation .

Study 1: In Vitro Evaluation

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across multiple types:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (lung cancer) | 5 | Significant growth inhibition |

| MCF7 (breast cancer) | 1 | Induction of apoptosis |

The compound demonstrated promising activity against lung and breast cancer cells, supporting further investigation into its therapeutic potential .

Study 2: Immune Response Modulation

In another investigation focusing on immune modulation, this compound was tested for its ability to suppress TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs):

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 50 |

This significant reduction suggests a role for this compound in managing inflammatory responses .

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(6-2-1-3-6)9-7-4-5-12-10-7/h4-6H,1-3H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBIIEBYHVSSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.